6-(Morpholin-4-yl)pyridine-3-carboximidamide dihydrochloride
Overview
Description
6-(Morpholin-4-yl)pyridine-3-carboximidamide dihydrochloride is a versatile small molecule scaffold used in various research and industrial applications It is known for its unique structure, which includes a morpholine ring attached to a pyridine ring with a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Morpholin-4-yl)pyridine-3-carboximidamide dihydrochloride typically involves the reaction of 6-chloropyridine-3-carboximidamide with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
6-(Morpholin-4-yl)pyridine-3-carboximidamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the pyridine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Morpholin-4-yl)pyridine-3-carboximidamide dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in biological assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Morpholin-4-yl)pyridine-3-carboximidamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and carboximidamide group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(Piperidin-4-yl)pyridine-3-carboximidamide dihydrochloride
- 6-(Pyrrolidin-4-yl)pyridine-3-carboximidamide dihydrochloride
- 6-(Morpholin-4-yl)pyridine-2-carboximidamide dihydrochloride
Uniqueness
6-(Morpholin-4-yl)pyridine-3-carboximidamide dihydrochloride is unique due to its specific structural features, including the position of the morpholine ring and the carboximidamide group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-morpholin-4-ylpyridine-3-carboximidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.2ClH/c11-10(12)8-1-2-9(13-7-8)14-3-5-15-6-4-14;;/h1-2,7H,3-6H2,(H3,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOQTUJBQYIPAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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